N-cyclohexyl-N'-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-13-9-12(10-14(21-2)15(13)22-3)18-16(19)17-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXGFUYXPKYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908794 | |
| Record name | N'-Cyclohexyl-N-(3,4,5-trimethoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-18-5 | |
| Record name | Urea, N-cyclohexyl-N'-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(3,4,5-trimethoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of cyclohexylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-(3,4,5-trimethoxyphenyl)urea can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Antiproliferative Activity
The position of methoxy groups on the phenyl ring significantly impacts biological activity. For example:
- 3,4,5-Trimethoxyphenyl vs. 2,4,5-Trimethoxyphenyl : In antiproliferative assays against MCF7 breast cancer cells, compounds with a 3,4,5-trimethoxyphenyl group (e.g., N-aryl sulfonamide-quinazolines) showed superior potency compared to 2,4,5-trimethoxyphenyl analogs, except in MCF7 where both exhibited similar activity . This highlights the importance of substitution patterns in target engagement.
Role of the 3,4,5-Trimethoxyphenyl Group
- Essentiality for Activity : Replacement of the 3,4,5-trimethoxyphenyl group in N-aryl sulfonamide-quinazoline derivatives (e.g., compounds 14a–14d) with other phenyl moieties resulted in a dramatic loss of antiproliferative activity (IC50 >50 μM across HCT-116, PC-3, and MCF-7 cells) . This group is critical for maintaining inhibitory effects, likely due to its electron-donating properties and optimal steric fit with biological targets.
Table 1: Key Comparisons of 3,4,5-Trimethoxyphenyl-Containing Compounds
Stability and Pharmacokinetic Considerations
- Plasma Stability : Derivatives with a 3,4,5-trimethoxyphenylvinyl ester group (e.g., compound 41) demonstrated stability in human plasma, whereas analogs with N-methylated groups showed instability . This suggests that bulky substituents like the cyclohexyl group in the target urea may enhance metabolic stability.
Mechanism of Action and Selectivity
- Cathepsin B Inhibition : Palladacycles containing the 3,4,5-trimethoxyphenyl group inhibit cathepsin B, a protease implicated in cancer metastasis . While the target urea’s mechanism is unspecified, its structural features may facilitate similar enzyme interactions.
- Cell Line Sensitivity : MGC-803 gastric cancer cells are particularly sensitive to 3,4,5-trimethoxyphenyl derivatives, indicating tissue-specific targeting .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-cyclohexyl-N'-(3,4,5-trimethoxyphenyl)urea, and what analytical techniques validate its purity and structure?
- Methodological Answer : The compound is typically synthesized via urea bond formation between cyclohexylamine and 3,4,5-trimethoxyphenyl isocyanate under inert conditions. Reaction progress is monitored using thin-layer chromatography (TLC). Post-synthesis, structural validation employs infrared spectroscopy (IR) to confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively). Nuclear magnetic resonance (¹H and ¹³C NMR) resolves aromatic protons (δ 6.5–7.5 ppm for trimethoxyphenyl) and cyclohexyl substituents. High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 377.1978). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer : Yield optimization involves solvent selection (e.g., dichloromethane or DMF for solubility), temperature control (40–60°C), and stoichiometric ratios (1:1.2 amine:isocyanate). Catalysts like triethylamine (10 mol%) enhance reactivity. One-pot methodologies, inspired by 3,4,5-trimethoxyphenyl acetic acid synthesis (64.2% yield via sequential reduction, chlorination, and hydrolysis), may reduce intermediate isolation steps . Reaction monitoring via HPLC ensures minimal side products.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Based on analogs (e.g., GHS Category 2 skin/eye irritants), use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods. Emergency measures include rinsing eyes with water (15+ minutes) and washing skin with soap. Consult safety data sheets (SDS) for specific first-aid protocols and disposal guidelines .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanism claims require meta-analysis of assay conditions (e.g., cell lines, incubation times). For example, tubulin polymerization inhibitors (e.g., 3,4,5-trimethoxyphenylthioindoles) show variability depending on P-glycoprotein expression in multidrug-resistant cells. Standardize assays using reference compounds (e.g., colchicine) and validate via dose-response curves. Cross-validate findings with molecular docking to confirm target engagement .
Q. How does the 3,4,5-trimethoxyphenyl moiety influence the compound's interaction with biological targets like tubulin?
- Methodological Answer : The trimethoxy groups enhance hydrophobic interactions with tubulin's colchicine-binding site. Computational modeling (e.g., AutoDock Vina) demonstrates π-π stacking with β-tubulin residues (e.g., Phe169, Leu248). Structure-activity relationship (SAR) studies on analogs (e.g., 6-methoxy-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole) reveal that methoxy substitutions at C-3,4,5 maximize potency by improving binding affinity and metabolic stability .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed using software like SHELX?
- Methodological Answer : Challenges include crystal twinning, disorder in flexible cyclohexyl groups, and weak diffraction. SHELXL refines structures via iterative least-squares cycles, incorporating restraints for disordered atoms. For high-resolution data, anisotropic displacement parameters (ADPs) model thermal motion. SHELXE resolves phase ambiguities in experimental phasing, while SHELXD identifies heavy atom positions. Validation tools (e.g., PLATON) check for missed symmetry or solvent content .
Q. How can quantum chemical calculations (e.g., B3LYP/6-31G(d)) predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the trimethoxyphenyl ring suggests nucleophilic attack susceptibility. Electrostatic potential maps identify hydrogen-bonding sites (e.g., urea NH groups). Solvation models (e.g., PCM) estimate solubility in polar solvents. These insights guide derivatization for improved pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
